molecular formula C12H9NO B1364574 3-(2-Pyridyl)benzaldehyde CAS No. 85553-53-3

3-(2-Pyridyl)benzaldehyde

Cat. No.: B1364574
CAS No.: 85553-53-3
M. Wt: 183.21 g/mol
InChI Key: SAPNGHSAYQXRPG-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a pyridine ring

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of substances in laboratory settings .

Mode of Action

It’s known to be used as a ligand in the synthesis of certain complexes , which suggests it may interact with its targets through coordination bonds.

Biochemical Pathways

It’s known to be involved in the synthesis of certain compounds

Result of Action

Given its use in synthesis, it’s likely that its primary effects are related to the formation of new compounds, but the specific outcomes would depend on the context of its use .

Action Environment

The action, efficacy, and stability of 3-(2-Pyridyl)benzaldehyde can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, and temperature.

Biochemical Analysis

Biochemical Properties

3-(2-Pyridyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . The compound’s ability to disrupt these enzymes’ functions can lead to oxidative stress in cells, making it a valuable tool for studying oxidative stress-related pathways and diseases.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By disrupting the antioxidation systems within cells, this compound can induce oxidative stress, leading to changes in gene expression and metabolic flux. This compound’s impact on cell signaling pathways can result in altered cellular responses to external stimuli, making it a useful agent for studying cell signaling mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of key enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This inhibition leads to an accumulation of reactive oxygen species within cells, triggering oxidative stress responses. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in oxidative stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under specific conditions, but its degradation products may also have biological activity. Long-term exposure to this compound can lead to sustained oxidative stress, affecting cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild oxidative stress, which can be beneficial for studying adaptive responses to oxidative stress . At higher doses, this compound can cause significant toxicity, leading to adverse effects such as tissue damage and impaired organ function. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox homeostasis . It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting the levels of reactive oxygen species and other metabolites within cells. These interactions can alter metabolic flux and the overall metabolic state of the cell, providing insights into the regulation of cellular metabolism under oxidative stress conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context. Studying the subcellular localization of this compound provides valuable information on its mechanism of action and potential targets within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)benzaldehyde typically involves the reaction of 2-pyridylmagnesium bromide with benzaldehyde. This Grignard reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar Grignard reaction, but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Pyridyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 3-(2-Pyridyl)benzoic acid.

    Reduction: 3-(2-Pyridyl)benzyl alcohol.

    Substitution: 3-(2-Pyridyl)-4-nitrobenzaldehyde (in the case of nitration).

Scientific Research Applications

3-(2-Pyridyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in coordination chemistry, forming complexes with various metal ions that have potential biological activities.

    Medicine: Research is ongoing into its potential use as an intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: It is employed in the production of specialty chemicals and materials, such as polymers and dyes.

Comparison with Similar Compounds

    Pyridine-2-carboxaldehyde: Similar structure but with the aldehyde group attached to the second position of the pyridine ring.

    Pyridine-4-carboxaldehyde: Aldehyde group attached to the fourth position of the pyridine ring.

    Benzaldehyde: Lacks the pyridine ring, making it less versatile in coordination chemistry.

Uniqueness: 3-(2-Pyridyl)benzaldehyde is unique due to the presence of both a benzaldehyde moiety and a pyridine ring, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-pyridin-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPNGHSAYQXRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395351
Record name 3-(2-Pyridyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85553-53-3
Record name 3-(2-Pyridyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

EX-587A) To a THF solution (8 mL) of 2-bromopyridine (1.30 g, 8.23 mmol) at −78° C. was added 1.6 M n-BuLi in hexanes (5.3 mL, 8.48 mmol). The resulting dark red solution was stirred at −78° C. for 10 min, and a solution of 0.5 M ZnCl2 in THF (18 mL, 9.0 mmol) was added giving a light brown slurry. After warming to room temperature, 3-bromobenzaldehyde (0.816 mL, 7.0 mmol) and Pd(PPh3)4 (0.242 g, 0.21 mmol) were added, and the mixture was stirred for 18 h at room temperature under argon. The reaction mixture was poured into 1 N HCl (30 mL) and washed with diethyl ether. The aqueous layer was neutralized with NaHCO3 and extracted with diethyl ether. The solvent was removed in vacuo to give the crude product as an oil. Purification by flash chromatography on silica gel eluting with 20% ethyl acetate in hexane gave 0.49 g (38%) of the desired 3-(2-pyridinyl)benzaldehyde product as a colorless oil. GCMS: m/z=183 [M+].
Quantity
0.816 mL
Type
reactant
Reaction Step One
Quantity
0.242 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
5.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2M aq. Na2CO3 (5 mL) and a solution of 3-formylphenylboronic acid (1.14 g, 7.60 mmol) in methanol (5 mL) were added to a solution of 2-bromopyridine (1.00 g, 6.33 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol) in toluene (10 mL) and the mixture was heated to reflux for 18 h. The cooled reaction mixture was diluted with dichloromethane, washed with sat. aq. NaHCO3 and brine, dried (MgSO4), and concentrated. Purification by chromatography (SiO2, 4:1 hexane/ethyl acetate) yielded 1.03 g (89%) of the title compound. MS 184(M+H)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

To a mixture of 3-bromobenzaldehyde (930 mg, 5.0 mmol) and toluene (10 mL) were added tri-n-butyl (2-pyridyl) tin (2.1 g, 5.6 mmol) and bis(triphenylphosphine)palladium (II) chloride (350 mg, 0.50 mmol), and the reaction mixture was refluxed for 5 hours. The reaction mixture was cooled to room temperature, and saturated aqueous potassium fluoride solution (1 mL) was added at that temperature and stirred for 30 minutes at room temperature. Water and ethyl acetate were added to the reaction mixture, which was then filtered through a Celite pad. The organic layer of the filtrate was separated and washed with saturated aqueous sodium chloride. The solvent was evaporated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (530 mg, 58%).
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium (II) chloride
Quantity
350 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
58%

Synthesis routes and methods IV

Procedure details

Under N2 in a flame-dried 25 mL round bottomed flask fitted with a magnetic stirrer was placed 200 mg (0.58 mmol) of 5-bromo-2-(3,4-dichlorophenoxy)benzaldehyde, 162 mg (0.64 mmol) of bis(pinacolato)diboron (Frontier Scientific Co.), 170 mg (1.7 mmol) of potassium acetate and 13 mg (0.018 mmol) of dichloro [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (PdCl2(dppf), Strem Chemicals) in 5 mL of anhydrous DMF. The mixture was degassed with N2 for 5 min. and then heated at 80° C. for 2.5 hr. To this was added 110 μL (1.2 mmol) of 2-bromopyridine, followed by 13 mg of PdCl2(dppf) and 0.7 mL of 2 N aqueous Na2CO3. The mixture was again heated to 80° C. under N2 for a total of 10.5 hr, then allowed to cool to room temperature overnight. The mixture was partitioned between EtOAc and H2O, the organic layer was washed with water, brine and dried over Na2CO3, then concentrated in vacuo to an oil, 359 mg. Chromatography on silica gel, eluting with a gradient system of CHCl3 (100-97% and CH3OH (0-3%) gave the title product as a light brown oil, 44 mg.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
110 μL
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
dichloro [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct
Quantity
13 mg
Type
catalyst
Reaction Step Seven
Quantity
13 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(2-Pyridyl)benzaldehyde in the design of photodynamic therapy agents?

A1: this compound plays a crucial role as a ligand in the synthesis of cyclometalated iridium(III) complexes, which have shown promise as photosensitizers (PSs) for PDT [, ]. These complexes, upon light irradiation, can generate reactive oxygen species (ROS) like singlet oxygen (¹O2), which are cytotoxic and can selectively kill cancerous cells.

Q2: How does the structure of this compound contribute to the properties of the iridium(III) complexes?

A2: this compound acts as a bidentate ligand, coordinating to the iridium(III) center through both the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. This coordination creates a stable, five-membered chelate ring, contributing to the overall stability of the complex [, ]. Furthermore, modifications to this ligand structure can impact the photophysical and electrochemical properties of the resulting complex, ultimately affecting its performance as a PDT agent [].

Q3: Can you provide an example of how modifying the this compound structure influences the complex's activity?

A3: Research has shown that introducing an electron-withdrawing formyl group to the phenyl ring of this compound can significantly enhance the phosphorescence of the resulting iridium(III) complex []. This modification led to improved performance in organic light-emitting diodes (OLEDs), suggesting that such structural alterations can significantly impact the photophysical properties and potential applications of these complexes.

Q4: Are there any studies exploring the biological activity of these iridium(III) complexes containing this compound?

A4: Yes, studies have investigated the anticancer activity of various iridium(III) complexes incorporating this compound derivatives []. Some complexes demonstrated potent cytotoxicity against cancer cell lines (A549 lung carcinoma and HeLa cervix carcinoma), even surpassing the activity of cisplatin, a commonly used chemotherapy drug. These findings highlight the potential of these complexes as future PDT agents.

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